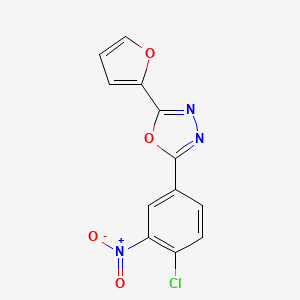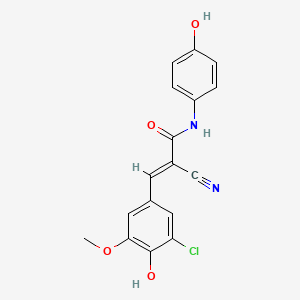![molecular formula C7H9N3OS2 B5798889 N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5798889.png)
N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]acetamide, commonly known as ATDA, is a synthetic compound that belongs to the group of thiadiazole derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.
Mecanismo De Acción
The exact mechanism of action of ATDA is not fully understood. However, it has been suggested that ATDA exerts its pharmacological effects by modulating various signaling pathways in the body. For example, ATDA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Moreover, ATDA has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
ATDA has been shown to exhibit a wide range of biochemical and physiological effects. For example, it has been found to inhibit the growth of various bacterial and fungal strains. Moreover, ATDA has been shown to possess potent antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2). Additionally, ATDA has been found to possess anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, ATDA has been shown to possess potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using ATDA in lab experiments is its wide range of pharmacological activities. Moreover, ATDA is relatively easy to synthesize and has a good yield. However, one of the limitations of using ATDA in lab experiments is its potential toxicity. Therefore, it is important to conduct further toxicological studies to determine the safety of ATDA.
Direcciones Futuras
There are several future directions for research on ATDA. Firstly, further studies are needed to elucidate the exact mechanism of action of ATDA. Secondly, more studies are needed to determine the safety and toxicity of ATDA. Thirdly, further studies are needed to explore the potential applications of ATDA in the treatment of various diseases. Finally, more studies are needed to optimize the synthesis method of ATDA to improve its yield and purity.
Conclusion:
In conclusion, ATDA is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of pharmacological activities, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties. Moreover, ATDA has been shown to possess potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases. However, further studies are needed to elucidate the exact mechanism of action of ATDA, determine its safety and toxicity, and explore its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of ATDA involves the reaction of allyl isothiocyanate with 2-amino-1,3,4-thiadiazole in the presence of acetic anhydride. The resulting product is then treated with acetic acid to obtain the final compound, ATDA. The overall yield of the synthesis is around 60%.
Aplicaciones Científicas De Investigación
ATDA has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of pharmacological activities, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties. Moreover, ATDA has been shown to possess potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases.
Propiedades
IUPAC Name |
N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3OS2/c1-3-4-12-7-10-9-6(13-7)8-5(2)11/h3H,1,4H2,2H3,(H,8,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUBKKHHLHJZGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(Prop-2-EN-1-ylsulfanyl)-1,3,4-thiadiazol-2-YL]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(difluoromethyl)thio]phenyl}-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B5798809.png)
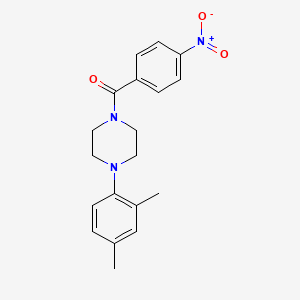
![1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine](/img/structure/B5798827.png)
![(4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}phenyl)acetic acid](/img/structure/B5798834.png)
![methyl 2-amino-1-[2-(1-cyclohexen-1-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5798845.png)
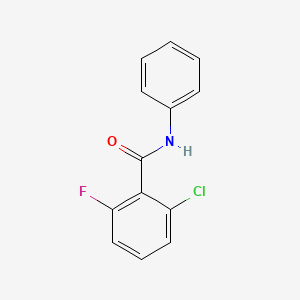
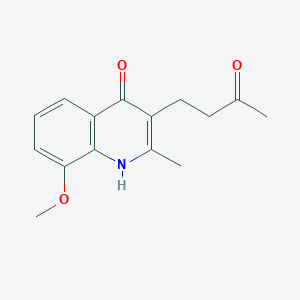
![N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide](/img/structure/B5798866.png)
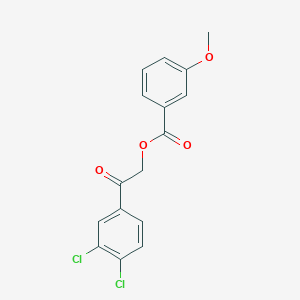
![2-ethyl-N-{2-[4-(2-ethylbutanoyl)-1-piperazinyl]ethyl}butanamide](/img/structure/B5798879.png)
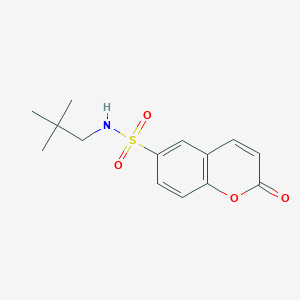
![N-(2-{[2-(2-thienyl)acetyl]amino}phenyl)-2-furamide](/img/structure/B5798898.png)
